Butanoic acid silver(i)salt

Catalog No.
S14339394
CAS No.
M.F
C4H7AgO2
M. Wt
194.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanoic acid silver(i)salt

Product Name

Butanoic acid silver(i)salt

IUPAC Name

silver;butanoate

Molecular Formula

C4H7AgO2

Molecular Weight

194.97 g/mol

InChI

InChI=1S/C4H8O2.Ag/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

JKOCEVIXVMBKJA-UHFFFAOYSA-M

Canonical SMILES

CCCC(=O)[O-].[Ag+]

Silver butyrate, also known as butanoic acid silver(I) salt with the molecular formula C4H7AgO2, represents an important member of the silver carboxylate family [1] [2]. The crystalline structure of silver butyrate exhibits distinctive coordination patterns that are characteristic of silver carboxylates in general [3]. The fundamental building block of silver butyrate's crystal structure is the dimeric Ag2(carboxylate)2 unit, which forms through the coordination of silver atoms with oxygen atoms from the carboxylate groups [4].

In the solid state, silver butyrate forms an 8-membered ring dimer structure where two silver atoms are bridged by two carboxylate groups [5] [6]. This arrangement creates an Ag2O4C2 core with the silver atoms positioned diagonally across from each other within the ring [4] [7]. The Ag-O bond distances within these dimeric units typically range from 2.1 to 2.3 Å, indicating strong coordination interactions between the silver cations and the carboxylate oxygen atoms [5] [8].

The dimeric units in silver butyrate are further connected through interdimer Ag-O bonds, forming extended one-dimensional polymeric chains [4] [7]. These chains align in a parallel fashion, creating a layered structure within the crystal [4]. The interdimer Ag-O bonds are generally longer than the intradimer bonds, with distances typically in the range of 2.5-2.7 Å [5] [6]. This difference in bond lengths reflects the varying strengths of coordination within the crystal structure [8] [4].

X-ray diffraction studies of silver butyrate reveal that the crystal adopts a triclinic unit cell, similar to other silver carboxylates with comparable chain lengths [9] [7]. The unit cell parameters for silver butyrate are consistent with the general trend observed in silver carboxylates, where the c-axis length corresponds to approximately twice the length of the fully extended carboxylate chain [6] [9].

ParameterValue for Silver ButyrateComparison with Silver Acetate
Crystal SystemTriclinicTriclinic
Space GroupP1P1
Ag-O Bond Length (intradimer)2.13-2.18 Å2.16-2.20 Å
Ag-O Bond Length (interdimer)2.55-2.65 Å2.53-2.63 Å
Ag-Ag Distance2.90-3.10 Å2.89-3.05 Å
Coordination Number of Ag44

The dimeric silver carboxylate units in silver butyrate are joined by four-membered Ag-O rings, creating a polymeric network that extends along the crystallographic b-axis [6] [7]. This arrangement results in a one-dimensional chain structure that is stabilized by weak Ag-Ag interactions [4] [6]. These argentophilic interactions, with Ag-Ag distances typically around 2.9-3.1 Å, contribute significantly to the overall stability of the crystal structure [4] [6].

The butanoate ligands in the crystal structure adopt a fully extended all-trans configuration of the alkyl side chains [6] [9]. This conformation maximizes the van der Waals interactions between adjacent chains and contributes to the close packing of the molecules within the crystal lattice [9] [7].

Ligand Architecture Effects on Silver Coordination Geometry

The coordination geometry around silver atoms in silver butyrate complexes is significantly influenced by the architecture of the butanoate ligand [10] [11]. The butanoate ligand, with its four-carbon chain, offers a balance between flexibility and steric constraints that affects how it coordinates to silver centers [12] [13].

Silver(I), with its d10 electronic configuration, exhibits remarkable flexibility in its coordination geometry, allowing it to adopt various coordination numbers ranging from 2 to 8 [11] [14]. In the case of silver butyrate, the predominant coordination geometries observed are tetrahedral and distorted trigonal planar arrangements [10] [11].

The carboxylate group of the butanoate ligand can coordinate to silver atoms in several distinct modes [15] [16]:

  • Monodentate mode: One oxygen atom of the carboxylate group coordinates to a single silver atom [15] [16].
  • Bidentate chelating mode: Both oxygen atoms of the carboxylate group coordinate to the same silver atom [15] [16].
  • Bidentate bridging mode: The two oxygen atoms of the carboxylate group coordinate to different silver atoms, forming bridges in the coordination network [15] [16].

In silver butyrate complexes, the bidentate bridging mode is predominant in the formation of the dimeric Ag2(carboxylate)2 units [4] [15]. This coordination mode facilitates the formation of the characteristic 8-membered ring structure that serves as the building block for extended coordination networks [4] [7].

The length of the carbon chain in the butanoate ligand influences the packing of the molecules in the crystal structure and consequently affects the coordination environment around the silver atoms [12] [13]. The four-carbon chain of butanoate provides sufficient flexibility to accommodate the preferred coordination geometry of silver while maintaining the stability of the crystal lattice [12] [17].

Coordination ModeStructural FeaturesAg-O Bond DistancesOccurrence in Silver Butyrate
MonodentateOne Ag-O bond per carboxylate2.10-2.25 ÅSecondary coordination
Bidentate ChelatingTwo Ag-O bonds to same Ag2.30-2.50 ÅRare in crystal structure
Bidentate BridgingTwo Ag-O bonds to different Ag2.15-2.30 ÅPrimary coordination mode
TridentateThree Ag-O bonds per carboxylate2.20-2.60 ÅNot observed

The coordination environment around silver atoms in silver butyrate is further influenced by weak interactions with neighboring molecules [11] [14]. These include Ag-π interactions with aromatic rings of adjacent molecules when present, hydrogen bonding networks involving the carboxylate oxygen atoms, and argentophilic Ag-Ag interactions [11] [14]. These secondary interactions play a crucial role in determining the overall three-dimensional architecture of silver butyrate coordination networks [10] [11].

The flexibility of the butanoate ligand allows it to adapt to different coordination environments, which can be modified by changing reaction conditions or introducing additional coordinating ligands [10] [13]. This adaptability makes silver butyrate a versatile building block for the construction of diverse coordination architectures with tailored properties [12] [17].

Comparative Analysis of Linear vs Branched Carboxylate Ligands

The structural and coordination properties of silver carboxylate complexes are significantly influenced by the nature of the carboxylate ligand, particularly whether it has a linear or branched architecture [12] [18]. Silver butyrate, with its linear four-carbon chain, exhibits distinct coordination behavior compared to its branched isomers such as silver isobutyrate or silver 2-methylpropanoate [18] [19].

Linear carboxylates like silver butyrate form well-defined dimeric structures with predictable coordination geometries [4] [18]. The linear chain allows for efficient packing in the crystal lattice, resulting in highly ordered structures with strong intermolecular interactions [18] [17]. In contrast, branched carboxylates introduce steric hindrance that can disrupt the formation of the classic dimeric Ag2(carboxylate)2 units or alter their arrangement in the crystal structure [18] [19].

The differences in coordination behavior between linear and branched carboxylate ligands can be attributed to several factors [18] [19]:

  • Steric effects: Branched chains create steric crowding around the carboxylate group, which can hinder the approach of silver atoms and limit the possible coordination modes [18] [19].
  • Electronic effects: Branching near the carboxylate group can alter the electron density distribution, affecting the binding affinity of the oxygen atoms for silver [18] [17].
  • Packing efficiency: Linear chains can pack more efficiently in crystal structures, allowing for stronger intermolecular interactions that stabilize the coordination network [18] [17].

Comparative studies of silver butyrate and its branched isomers reveal significant differences in their physical properties and coordination behavior [12] [19]:

PropertySilver Butyrate (Linear)Silver Isobutyrate (Branched)
Melting PointHigherLower
Solubility in Organic SolventsLowerHigher
Predominant Coordination ModeBidentate bridgingMonodentate or asymmetric bridging
Crystal PackingHighly orderedLess ordered
Ag-Ag InteractionsStrongerWeaker
Thermal StabilityHigherLower

The linear structure of butanoate allows for more efficient packing in the crystal lattice, resulting in stronger intermolecular interactions and higher melting points compared to branched carboxylates [18] [17]. The branched structure of isobutyrate introduces steric hindrance that disrupts the formation of the classic dimeric Ag2(carboxylate)2 units, leading to alternative coordination modes and less ordered crystal structures [18] [19].

The coordination geometry around silver atoms is also affected by the branching of the carboxylate ligand [12] [19]. Linear carboxylates like butanoate typically form symmetric bridging coordination modes with similar Ag-O bond distances [4] [12]. In contrast, branched carboxylates often form asymmetric coordination environments with varying Ag-O bond distances due to steric constraints [12] [19].

The thermal decomposition behavior of silver carboxylate complexes is influenced by the structure of the carboxylate ligand [12] [16]. Linear carboxylates like silver butyrate typically decompose at higher temperatures and follow more predictable decomposition pathways compared to their branched counterparts [12] [16]. This difference can be attributed to the higher stability of the coordination networks formed by linear carboxylates [12] [16].

In terms of reactivity, silver complexes with branched carboxylate ligands often exhibit higher reactivity due to the less stable coordination environments and increased accessibility of the silver centers [18] [19]. This property makes them potentially more useful for applications where high reactivity is desired [18] [19].

Hydrogen Bond Acceptor Count

2

Exact Mass

193.94970 g/mol

Monoisotopic Mass

193.94970 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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